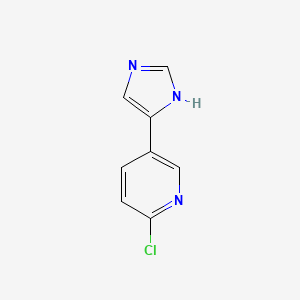
2-chloro-5-(1H-imidazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chlorine and imidazole groups in the molecule provides unique chemical properties that can be exploited for various synthetic and functional purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-imidazol-4-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-(1H-imidazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be catalyzed by various metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2-chloro-5-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by binding to their active sites, altering their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-chloro-5-(1H-imidazol-4-yl)pyridine is unique due to the specific positioning of the chlorine and imidazole groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H6ClN3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
2-chloro-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
Clave InChI |
GXVMWONQPKKCDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CN=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















